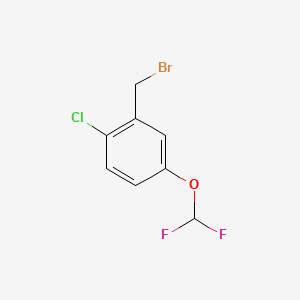

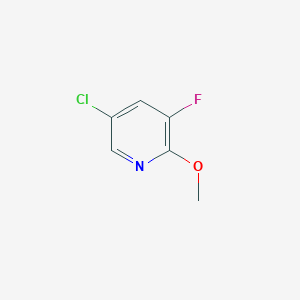

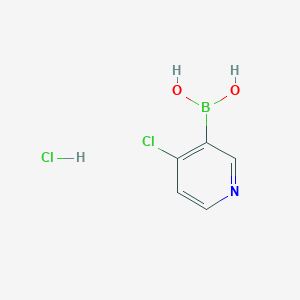

![molecular formula C10H11BrN4O2S2 B1421332 N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide CAS No. 1199215-87-6](/img/structure/B1421332.png)

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide

Overview

Description

“N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It belongs to the class of compounds known as 1,3,4-thiadiazoles .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be high .Molecular Structure Analysis

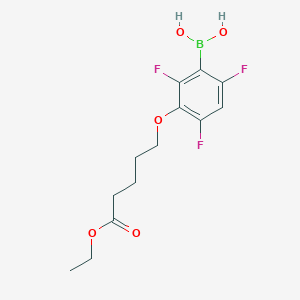

The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains an amino group, a thiadiazole ring, and a bromobenzenesulfonamide moiety .Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The results indicate that the compound could interact well with the active site of the urease enzyme .Scientific Research Applications

Photodynamic Therapy Applications :

- A study by Pişkin, Canpolat, and Öztürk (2020) focused on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystallography and Tautomerism :

- Research by Li, Bond, Johansson, and van de Streek (2014) identified the crystal structure of a thiadiazole compound, highlighting the presence of an imine tautomer rather than the previously reported amine tautomer. This study is significant in understanding the tautomeric forms of thiadiazole derivatives (Li, Bond, Johansson, & van de Streek, 2014).

Noncovalent Interaction Studies :

- A study conducted by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including thiadiazole-2-amines, provided insights into non-covalent interactions using crystallographic and QTAIM analysis. This research contributes to understanding the molecular interactions in such compounds (El-Emam et al., 2020).

Anticancer Activity :

- Karakuş et al. (2018) synthesized and evaluated a series of thiadiazol benzenesulfonamide derivatives for their anticancer activity. One of the compounds in this series showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).

Antimicrobial and Antiproliferative Agents :

- A research by Abd El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives showing potential as antimicrobial and antiproliferative agents. This indicates the relevance of these compounds in developing new antimicrobial strategies (Abd El-Gilil, 2019).

Future Directions

Mechanism of Action

Target of Action

The primary target of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . It is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thereby inhibiting its function .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a biochemical pathway that converts urea to ammonia and carbon dioxide . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly significant in the context of certain bacterial infections, such as those caused by Helicobacter pylori, where the survival of the bacteria is dependent on an increased pH .

Pharmacokinetics

The compound’s efficacy against the urease enzyme suggests that it is able to reach its target in sufficient concentrations

Result of Action

The inhibition of urease by this compound can have significant molecular and cellular effects. For example, it can disrupt the survival of H. pylori bacteria, which rely on urease activity to maintain a suitable pH environment . Additionally, the compound has been shown to have high activity against the urease enzyme, with an IC50 value of 2.85 µM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to inhibit urease . .

properties

IUPAC Name |

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIQWVSOLZVVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160428 | |

| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199215-87-6 | |

| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

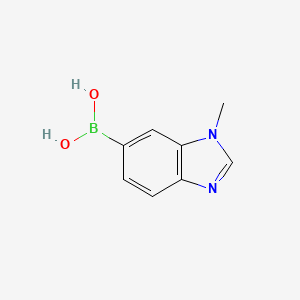

![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)